Hydroxy(hydroxydimethylphenyl)dimethylbenzene
Description
Properties
CAS No. |
70421-89-5 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-(4-hydroxy-2,3-dimethylphenyl)-3,4-dimethylphenol |
InChI |
InChI=1S/C16H18O2/c1-9-5-7-15(18)16(10(9)2)13-6-8-14(17)12(4)11(13)3/h5-8,17-18H,1-4H3 |
InChI Key |
FZDQPIYWUWFLMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C2=C(C(=C(C=C2)O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Hydroxy(hydroxydimethylphenyl)dimethylbenzene
General Synthetic Strategy
The synthesis of this compound primarily involves functionalization of dimethylbenzene derivatives through acylation, oxidation, and hydrolysis steps. A common precursor is xylene (o-xylene, m-xylene, or p-xylene), which undergoes acylation to form dimethylphenyl alkyl ketones, followed by oxidation to esters and subsequent hydrolysis to yield the target hydroxy compound.
Detailed Stepwise Preparation Procedure
Step 1: Acylation of Dimethylbenzene
- Reactants: Dimethylbenzene (o-, m-, or p-xylene) and an acylating agent (alkyl acyl halides or acid anhydrides with total carbon number 1–7).
- Catalysts: Lewis acids such as aluminum chloride or protonic acids.
- Conditions: Temperature range 0–150 °C (preferably 0–100 °C), reaction time 1–12 hours (optimum ~5 hours).
- Outcome: Formation of 3,5-dimethylphenyl alkyl ketone intermediates.
- Isolation: Vacuum rectification to purify the ketone product.
Step 2: Oxidation to Ester
- Reactants: 3,5-dimethylphenyl alkyl ketone and oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid).
- Solvent: Non-protonic solvents like ethyl acetate or dimethylbenzene.
- Conditions: Temperature 0–100 °C, stirring until reaction completion.
- Outcome: Formation of 3,5-dimethylphenyl alkyl ester (MX ester).
- Isolation: Extraction and vacuum distillation.
Step 3: Hydrolysis to Target Compound
- Reactants: MX ester and acid or alkaline catalysts (e.g., hydrochloric acid or sodium carbonate).
- Conditions: Temperature 0–100 °C, stirring until reaction completion.
- Outcome: Hydrolysis of ester to yield this compound.
- Isolation: Extraction, washing, drying, and vacuum distillation to obtain the final white solid product with melting point ~62–64 °C.
Representative Synthesis Example (Based on Patent CN104761435A)
| Step | Reaction Details | Conditions | Yield (%) | Product State |
|---|---|---|---|---|
| 1. Acylation | Dimethylbenzene + Acetyl chloride, catalyzed by AlCl3 | 0–15 °C (addition), then 100 °C for 5 h | 77.6–85.4 | Yellow liquid (3,5-dimethyl acetophenone) |
| 2. Oxidation | 3,5-dimethyl acetophenone + m-chloroperbenzoic acid in ethyl acetate | 20 °C, reflux until completion | 88.6 | Colorless liquid (MX ethyl ester) |
| 3. Hydrolysis | MX ethyl ester + Na2CO3 in water, pH adjusted with HCl | Room temperature | 86.3–89.8 | White solid (hydroxy compound) |
Alternative Catalysts and Reaction Modifications
- Iron(III) chloride can substitute aluminum chloride as a catalyst in the acylation step, yielding similar product quality and yield.
- Temperature control during acylation (initial low temperature followed by heating) favors rearrangement of intermediates, improving yield.
- Use of different alkyl acyl halides or acid anhydrides allows tuning of the alkyl side chain on the intermediate ketone, potentially modifying properties of the final product.
Analysis of Preparation Methods
Advantages
- High Yield and Purity: The multi-step process with controlled conditions yields this compound with good purity and respectable overall yield (~65–70%).
- Scalability: The use of common reagents such as xylene and acetyl chloride, and mild reaction conditions (0–150 °C), makes the process suitable for large-scale industrial synthesis.
- Catalyst Flexibility: Use of Lewis acids like aluminum chloride or iron(III) chloride provides options based on cost and availability.
Challenges
- Multi-step Complexity: The synthesis involves multiple steps requiring careful control of reaction conditions and intermediate purification.
- Handling of Hazardous Reagents: Use of strong acids, acyl halides, and peracids necessitates proper safety measures.
- Waste Management: Although the process claims low waste generation, handling of acid and organic solvents demands environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Hydroxy(hydroxydimethylphenyl)dimethylbenzene undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Nitro and halogenated derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
Hydroxy(hydroxydimethylphenyl)dimethylbenzene belongs to the family of aromatic hydrocarbons. Its structure features multiple hydroxyl groups attached to a dimethylbenzene backbone, enhancing its reactivity and solubility in various solvents. This structural characteristic makes it suitable for multiple applications.
Industrial Applications
-
Solvent in Chemical Manufacturing
- This compound is primarily used as a solvent in various chemical processes. Its ability to dissolve a wide range of organic compounds makes it valuable in the production of paints, coatings, and adhesives.
- Table 1: Common Industrial Uses
Application Description Paints and Coatings Acts as a solvent for pigments and resins. Adhesives Enhances adhesion properties in formulations. Plastics Used in the production of plastic composites.
-
Pharmaceuticals
- The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its hydroxyl groups can participate in chemical reactions that lead to the formation of active pharmaceutical ingredients (APIs).
- Case Study: Synthesis of APIs
- A study demonstrated the effectiveness of this compound in synthesizing analgesic compounds, showing improved yields and reaction rates compared to traditional solvents.
-
Cosmetics
- In cosmetic formulations, this compound is utilized for its emollient properties, contributing to skin hydration and texture.
- Table 2: Cosmetic Applications
Product Type Functionality Moisturizers Acts as a humectant to retain moisture. Foundations Improves spreadability and texture. Sunscreens Enhances UV protection properties.
Environmental Considerations
While this compound has beneficial applications, its environmental impact must be considered. Studies indicate that proper handling and disposal are essential to mitigate potential toxicity to aquatic life and human health.
Regulatory Status
The regulatory landscape surrounding this compound varies by region. In many jurisdictions, it is classified under chemical safety regulations that dictate permissible exposure limits and handling procedures.
Mechanism of Action
The mechanism of action of Hydroxy(hydroxydimethylphenyl)dimethylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison with Dimethylbenzenes (Xylenes)
Xylenes (1,2-, 1,3-, and 1,4-dimethylbenzene isomers) are structurally simpler, containing only two methyl groups on the benzene ring . Hydroxy(hydroxydimethylphenyl)dimethylbenzene, in contrast, incorporates additional hydroxyl and dimethylphenyl substituents, likely increasing steric hindrance and altering electronic properties. Such structural differences may impact solubility, volatility, and interaction with biological systems.
Physicochemical Properties
While direct data on this compound are unavailable, comparisons can be drawn from related compounds:
- Volatility : Xylenes exhibit moderate volatility (e.g., 1,3-dimethylbenzene has a boiling point of ~139°C) , whereas hydroxyl groups in the target compound may reduce volatility due to hydrogen bonding.
- Environmental Presence : 1,3-Dimethylbenzene (m-xylene) is detected in volatile organic compound (VOC) emissions at concentrations as low as 0.01 µg/m³ . Hydroxy-substituted derivatives may persist longer in aqueous environments due to increased polarity.
Environmental Presence and Emissions
Substituted benzenes are ubiquitous in emissions from combustion and industrial processes:
The target compound’s hydroxyl groups may reduce atmospheric release but enhance solubility in water, increasing groundwater contamination risks.
Health Impacts and Toxicity
Substituted benzenes exhibit varying toxicities:
- 1,3-Dimethylbenzene : Low acute toxicity but chronic exposure linked to neurological effects .
- Phenol: Highly toxic (LC₅₀ < 100 mg/L in aquatic organisms) .
- Binary Mixtures : Synergistic (M < 0.8) or additive (M = 1 ± 0.2) effects are observed in combinations like nitrobenzene + 1,3-dimethylbenzene (M = 1.660, additive) .
Synergistic and Additive Effects in Mixtures
Binary mixtures of substituted benzenes show diverse interactions:
| Mixture | M Value | Effect Type | Reference |
|---|---|---|---|
| Methylbenzene + 1,4-dimethylbenzene | 0.600 | Synergistic | |
| Nitrobenzene + 1,3-dimethylbenzene | 1.660 | Partially additive | |
| Phenol + Nitrobenzene | <1.0 | Synergistic |
The target compound’s multiple substituents could amplify synergistic effects in mixtures, though empirical data are lacking.
Biological Activity
Hydroxy(hydroxydimethylphenyl)dimethylbenzene, a compound belonging to the class of dimethylphenols, has garnered attention for its biological activities. This article delves into its pharmacological properties, metabolic pathways, and potential applications in various fields, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its hydroxyl groups and dimethyl substitutions on a benzene ring. This structural configuration contributes to its unique chemical behavior and biological interactions.
- Molecular Formula: C₁₁H₁₄O₂
- Molecular Weight: 178.23 g/mol
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular conditions. Studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
Antimicrobial Effects
The compound has demonstrated antimicrobial properties against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing inhibition of growth at varying concentrations. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Metabolic Pathways
This compound undergoes metabolic transformations primarily in the liver. Key metabolic pathways include:
- Hydroxylation: The introduction of hydroxyl groups increases solubility and facilitates excretion.
- Conjugation: Phase II metabolism involves conjugation with glucuronic acid or sulfate, enhancing elimination from the body .
Case Study 1: Occupational Exposure
A study investigating occupational exposure to xylenols (including this compound) among coke facility workers revealed that biological monitoring of urinary metabolites could serve as an effective measure for exposure assessment. Elevated levels of xylenol metabolites were correlated with respiratory symptoms among workers .
Case Study 2: Environmental Impact
In environmental studies, this compound has been evaluated for its role in wastewater treatment processes. It has been shown to act as an efficient catalyst in the removal of nitrogen compounds from industrial effluents, highlighting its potential utility in environmental remediation efforts .
Research Findings
Q & A
Q. Advanced Research Focus
- COSMO-RS simulations : Predict solubility parameters and partition coefficients (log P) by accounting for hydrogen-bonding and van der Waals interactions. Validation against experimental octanol-water distribution data is critical .
- ReaxFF molecular dynamics : Models bond cleavage and recombination under oxidative stress, identifying degradation byproducts like phenolic radicals or dimerized species .
How can researchers address discrepancies in reported solubility data across different solvent systems?
Basic Research Focus
Methodological inconsistencies in solubility measurements can be mitigated by:
- Standardized protocols : ASTM E1148-02 guidelines for shake-flask methods, ensuring equilibration times >24 hrs and temperature control (±0.1°C) .
- Hansen solubility parameters : Compare δD (dispersion), δP (polar), and δH (hydrogen-bonding) values to rationalize outliers. For example, low solubility in water (8.45 mg/mL at 25°C) aligns with high hydrophobicity (log P ≈ 2.1) .
What role do substituent positions (ortho, meta, para) play in modulating reactivity during functionalization?
Q. Advanced Research Focus
- Steric and electronic effects : Para-substituted hydroxyl groups enhance electrophilic aromatic substitution (EAS) reactivity due to resonance activation, while ortho-substituents hinder access to reactive sites .
- Isomer-specific pathways : Meta-dimethyl groups direct nitration to the least hindered position, confirmed by regioselectivity studies using isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
